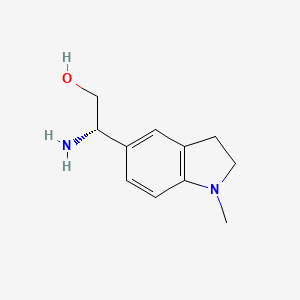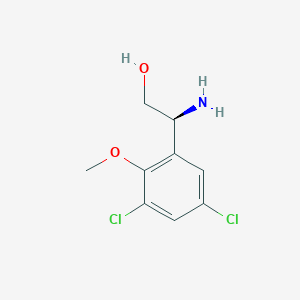
(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol is a chiral compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both amino and hydroxyl functional groups, along with the dichloro and methoxy substituents on the aromatic ring, makes this compound an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, leading to the formation of an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the fully saturated amine.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(s)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol: Lacks the methoxy group, which may affect its reactivity and biological activity.
(s)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol: Lacks the chlorine substituents, which may influence its chemical properties and interactions.
Uniqueness
The combination of dichloro and methoxy substituents in (s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H11Cl2NO2 |
|---|---|
Poids moléculaire |
236.09 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11Cl2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m1/s1 |
Clé InChI |
XQNCSGZIAYVDHO-MRVPVSSYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1Cl)Cl)[C@@H](CO)N |
SMILES canonique |
COC1=C(C=C(C=C1Cl)Cl)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13609426.png)
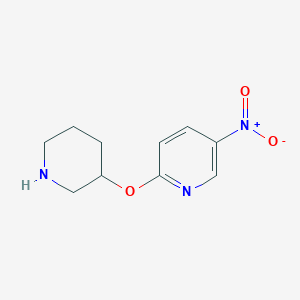
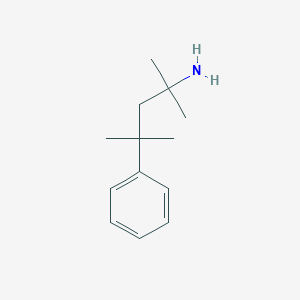
![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)

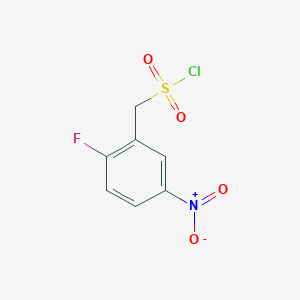
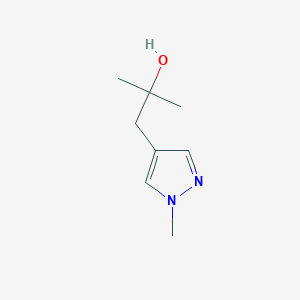
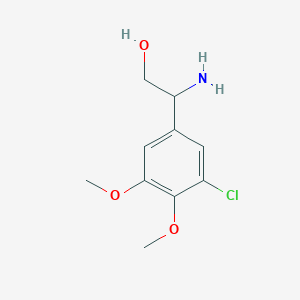

![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide](/img/structure/B13609482.png)



